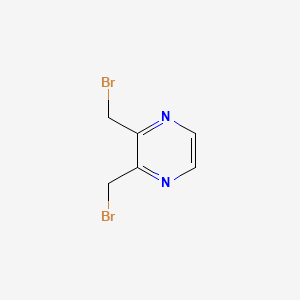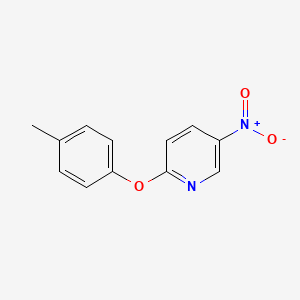
2-(4-Methylphenoxy)-5-nitropyridine
Descripción general
Descripción
2-(4-Methylphenoxy)-5-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by a pyridine ring substituted with a nitro group at the 5-position and a 4-methylphenoxy group at the 2-position
Mecanismo De Acción
Target of Action
The primary target of 2-(4-Methylphenoxy)-5-nitropyridine is the carotenoid biosynthetic pathway . Carotenoids are essential components for the assembly of the photosynthetic apparatus of green plants . They serve as accessory pigments in light harvesting and play an active role in electron transfer processes of photosystem II .
Mode of Action
This compound interacts with its targets in the carotenoid biosynthetic pathway . Compounds which even partially inhibit carotenoid synthesis may prevent the formation of enough carotenoids to ensure efficient photoprotection . As a result, the degradation of chlorophyll depending on the intensity of illumination leads to the typical bleaching symptoms in plants .
Biochemical Pathways
The affected biochemical pathway is the carotenoid biosynthetic pathway . The inhibition of this pathway leads to a decline in photosynthetic activity . This is because carotenoids play a crucial role in protecting the photosystems against photooxidation caused by excited triplet state chlorophyll . Especially under high light stress, protection by carotenoids is essential .
Pharmacokinetics
It is known that similar compounds undergo rapid oxidative metabolism in vitro, and in rat and dog pharmacokinetic studies, they are rapidly converted to their component carboxylic acid and secondary amine .
Result of Action
The result of the action of this compound is the decline of photosynthetic activity . This is due to the degradation of chlorophyll depending on the intensity of illumination, leading to the typical bleaching symptoms in plants .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the intensity of illumination can affect the degradation of chlorophyll and thus the bleaching symptoms in plants . .
Análisis Bioquímico
Biochemical Properties
2-(4-Methylphenoxy)-5-nitropyridine plays a significant role in biochemical reactions, particularly in the inhibition of carotenoid biosynthesis. It interacts with enzymes such as phytoene desaturase, which is crucial in the carotenoid biosynthetic pathway . The compound inhibits the formation of cyclic carotenoids, leading to a decline in photosynthetic activity and causing bleaching symptoms in plants . This interaction highlights the compound’s potential as a herbicidal agent.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting carotenoid biosynthesis, which is essential for the assembly of the photosynthetic apparatus in green plants . This inhibition leads to a reduction in photosynthetic activity and can cause chlorosis in plants. Additionally, the compound may impact cell signaling pathways and gene expression related to carotenoid biosynthesis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with phytoene desaturase, an enzyme in the carotenoid biosynthetic pathway . By binding to this enzyme, the compound inhibits its activity, preventing the formation of cyclic carotenoids. This inhibition disrupts the photosynthetic process, leading to a decline in photosynthetic activity and causing bleaching symptoms in plants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound undergoes rapid oxidative metabolism in vitro, which may affect its efficacy and stability . Long-term exposure to the compound can lead to sustained inhibition of carotenoid biosynthesis and prolonged bleaching symptoms in plants.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to more pronounced inhibition of carotenoid biosynthesis and increased bleaching symptoms in plants . Excessive doses may also cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for desired outcomes.
Metabolic Pathways
This compound is involved in the carotenoid biosynthetic pathway, interacting with enzymes such as phytoene desaturase . This interaction inhibits the formation of cyclic carotenoids, leading to a decline in photosynthetic activity. The compound’s metabolism involves rapid oxidative processes, which can affect its stability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement within the cell . Its localization and accumulation can influence its activity and effectiveness in inhibiting carotenoid biosynthesis.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)-5-nitropyridine typically involves the nucleophilic aromatic substitution reaction. One common method starts with 2-chloro-5-nitropyridine and 4-methylphenol. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution of the chlorine atom by the 4-methylphenoxy group, yielding the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylphenoxy)-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group on the phenoxy ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Nucleophiles such as amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Major Products Formed
Reduction: 2-(4-Methylphenoxy)-5-aminopyridine.
Oxidation: 2-(4-Carboxyphenoxy)-5-nitropyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Methylphenoxy)-5-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylphenoxy)-5-aminopyridine: Similar structure but with an amino group instead of a nitro group.
2-(4-Methylphenoxy)-5-chloropyridine: Similar structure but with a chlorine atom instead of a nitro group.
2-(4-Methylphenoxy)-5-carboxypyridine: Similar structure but with a carboxylic acid group instead of a nitro group.
Uniqueness
2-(4-Methylphenoxy)-5-nitropyridine is unique due to the presence of both the nitro group and the 4-methylphenoxy group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Propiedades
IUPAC Name |
2-(4-methylphenoxy)-5-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-9-2-5-11(6-3-9)17-12-7-4-10(8-13-12)14(15)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTZDECKXDXHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


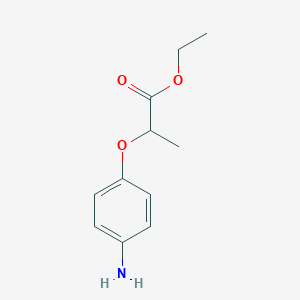
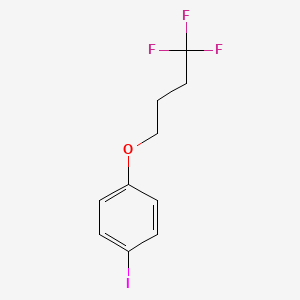

![3,9-Dioxa-7-azabicyclo[3.3.1]nonane](/img/structure/B3121205.png)
![1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B3121206.png)


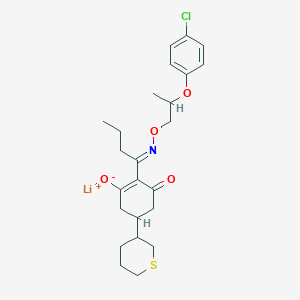
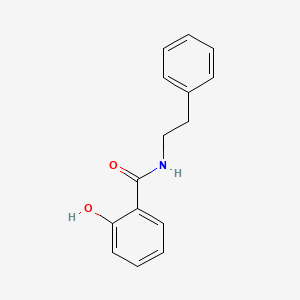

![ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B3121282.png)
![S-[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl] benzenecarbothioate](/img/structure/B3121285.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid](/img/structure/B3121287.png)
